4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
4-Chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic triazolopyrimidine derivative characterized by a piperazine linker and a substituted phenyl group. The compound’s core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation. The ethoxyphenyl substituent at the triazole ring and the chloro-substituted butanone chain distinguish it from structurally related analogs.
Properties
IUPAC Name |
4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZLQKFRPZIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazolopyrimidine analogues can inhibit the stress response of general control nonderepressible 2 kinase (gcn2), which may be useful as chemotherapeutic drugs for the treatment of cancer.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide valuable insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Biological Activity
The compound 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The presence of a piperazine moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrimidine structures exhibit significant antimicrobial properties. A study highlighted the efficacy of related triazole derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives . The specific compound may exhibit similar or enhanced activity due to its unique structural attributes.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties. The compound may exhibit anxiolytic or antidepressant effects through serotonin receptor modulation. Studies on similar piperazine-containing compounds have demonstrated their ability to interact with neurotransmitter systems, leading to behavioral changes in animal models .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.
Case Studies
Several studies have evaluated the biological activities of related compounds:
Comparison with Similar Compounds
Key Observations :
- The chloro substituent on the butanone may improve electrophilic reactivity, influencing binding kinetics .
- Molecular Weight : The target compound’s higher molecular weight (~492.4 vs. 397.4–477.5 in analogs) could impact bioavailability, as molecules >500 Da often face challenges in passive diffusion.
Hypothetical Pharmacological Comparisons
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Fluorophenyl Analogs: Demonstrated adenosine A2A receptor antagonism (IC50 ~50 nM in 1-{4-[3-(4-fluorophenyl)-3H-triazolo...} ). The ethoxyphenyl group may alter receptor selectivity due to steric and electronic effects.
Research Findings and Implications
Stability and Degradation
The chloro substituent in the butanone chain may confer susceptibility to nucleophilic displacement under alkaline conditions, necessitating stability studies in formulation development. Ethoxy groups are prone to oxidative metabolism, which could shorten half-life compared to fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
